molecular formula C15H20N2O5 B3347425 tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate CAS No. 1352630-50-2

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate

Cat. No.: B3347425
CAS No.: 1352630-50-2
M. Wt: 308.33 g/mol
InChI Key: HTONGEVUVJEIRS-STQMWFEESA-N
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Description

tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate: is a complex organic compound featuring a tert-butyl group, a nitrophenyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate typically involves multiple steps, including the formation of the oxirane ring and the introduction of the tert-butyl and nitrophenyl groups. One common method involves the reaction of an appropriate epoxide with a nitrophenyl-substituted amine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its ability to interact with specific molecular targets makes it useful for investigating biological processes at the molecular level .

Medicine

Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The oxirane ring, in particular, can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate
  • tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate
  • tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate

Uniqueness

Compared to other similar compounds, tert-Butyl ((S)-2-(4-nitrophenyl)-1-(®-oxiran-2-yl)ethyl)carbamate stands out due to its unique combination of functional groups. The presence of the oxirane ring, nitrophenyl group, and tert-butyl group imparts distinct reactivity and stability, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONGEVUVJEIRS-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855772
Record name tert-Butyl {(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352630-50-2
Record name tert-Butyl {(1S)-2-(4-nitrophenyl)-1-[(2R)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Reactant of Route 6
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tert-Butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate

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